Bis-(2-vinyloxy-ethyl)-amine

説明

"Bis-(2-vinyloxy-ethyl)-amine" is a compound involved in various chemical processes and research studies, particularly in the field of organic chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to "Bis-(2-vinyloxy-ethyl)-amine" involves complex chemical reactions. For instance, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a reagent in the synthesis of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives, was prepared from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethyl-formamide dimethyl acetal (Soršak et al., 1995).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their chemical behavior. For example, the X-ray crystal structures of certain bis(2-(3,4-ethylenedioxy)thienyl)-based monomers were determined, providing a foundation for understanding their electrochemical properties (Sotzing et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving "Bis-(2-vinyloxy-ethyl)-amine" and its derivatives are diverse. For instance, 2,2-Bis(ethoxycarbonyl)vinyl (BECV) has been used as a versatile amine protecting group, demonstrating its reactivity in various functional group transformations (Ilangovan & Kumar, 2010).

Physical Properties Analysis

Investigating the physical properties of these compounds, like thermal stability and solubility, is crucial. The study of vinyl ethers with isothiocyanate groups, including reactions with dicarboxylic acids to yield N,N'-bis[(2-vinyloxy)ethyl]amides, provides valuable information about their physical behavior (Nedolya et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are key aspects of these compounds. For example, the synthesis and characterization of benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes and their application in polymerization demonstrate the chemical versatility of similar compounds (Liang et al., 2012).

科学的研究の応用

Synthesis of N,N'-Bis[(2-vinyloxy)ethyl]amides : The reaction of 2-(vinyloxy)ethyl isothiocyanate with dicarboxylic acids, under nucleophilic conditions, yields N,N'-bis[(2-vinyloxy)ethyl]amides. This study suggests potential applications in the synthesis of amide compounds (Nedolya, Tolmachev, Zinov'yeva, & Sarapulova, 2002).

Photopolymerization Reactivity : Bis(4-methoxybenzoyl)diethylgermane (BMDG) was used for the photopolymerization of vinylcyclopropanes, showing higher reactivity compared to conventional photoinitiator systems. This highlights its potential in the field of photopolymerization (Catel, Fischer, Fässler, & Moszner, 2016).

Antiinflammatory and Analgesic Activity : A number of pyrimidine derivatives, synthesized from bis(2-(vinyloxy))ethylamine, showed promising anti-inflammatory and analgesic activities, indicating potential applications in pharmacology (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).

Microfabrication of 3D-hydrogels : Bis(acrylate) functionalized poly(2-ethyl-2-oxazoline)s were used for structured two-photon polymerization, suggesting applications in the creation of structured hydrogels and microfabrication (Wloka, Czich, Kleinsteuber, Moek, Weber, Gottschaldt, Liefeith, & Schubert, 2020).

Amine Protecting Group in Functional-Group Transformations : 2,2-Bis(ethoxycarbonyl) vinyl- (BECV) group, used for the selective protection of amines, showcases its utility in various chemical transformations (Ilangovan & Kumar, 2010).

Synthesis of Heterocyclic Compounds : Ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a reagent derived from bis(2-vinyloxy)ethylamine, facilitates the synthesis of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives and fused hetero-cyclic systems (Soršak, Sinur, Golič, & Stanovnik, 1995).

Photopolymerization in Dental Restorations : N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine was synthesized for use in dental resin systems, replacing conventional components and indicating potential in dental material science (Nie & Bowman, 2002).

Plasticizing Characteristics in Polymer Chemistry : N,N-bis(2-Alkoxyethyl) amides of long-chain fatty acids, derivatives of bis(2-alkoxyethyl) amines, have been explored as plasticizers for polymers, indicating their role in enhancing polymer flexibility and processing (Mod, Magne, & Skau, 1964).

Production of N-vinylformamide : Catalytic cracking of bis amides to vinyl amides has been studied, offering an efficient route to amine-functionalized polymers, relevant in polymer chemistry (Parris & Armor, 1991).

Dioxygen Reactivity of Imidazole-ligated Cu(I) Complexes : The study of dioxygen adducts of {bis[(heterocycle)ethyl]amine}copper(I) complexes reveals insights into the reactivity with dioxygen, significant in coordination chemistry and catalysis (Sorrell, Garrity, Richards, & White, 1994).

将来の方向性

The future directions for “Bis-(2-vinyloxy-ethyl)-amine” could involve its use in the synthesis of block copolymers with versatile radically polymerizable monomers . By using the resulting poly (VE) as a thermoresponsive polymer and as a reactive emulsifier for polymerization-induced self-assembly, various functional polymers and nano-objects can be obtained .

特性

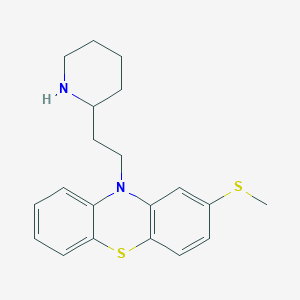

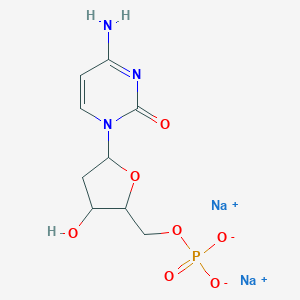

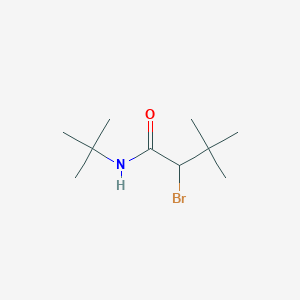

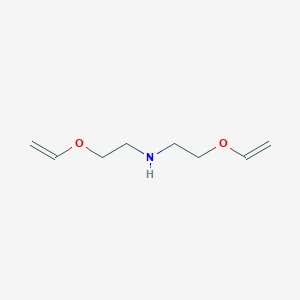

IUPAC Name |

2-ethenoxy-N-(2-ethenoxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-10-7-5-9-6-8-11-4-2/h3-4,9H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZOZJCEKYPOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCNCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286993 | |

| Record name | Bis-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(2-vinyloxy-ethyl)-amine | |

CAS RN |

13985-50-7 | |

| Record name | 13985-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

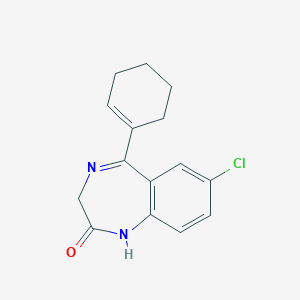

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。